molecular formula C16H15FN2O2 B5748951 N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5748951
M. Wt: 286.30 g/mol
InChI Key: CIFBTHGRZHSNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide, also known as MLN8237, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in various types of cancers. MLN8237 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.

Mechanism of Action

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide targets Aurora A kinase, which is overexpressed in various types of cancers. Aurora A kinase plays a critical role in cell division, and its overexpression can lead to abnormal cell division and tumor formation. N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide inhibits Aurora A kinase by binding to its ATP-binding site, which prevents its activation and downstream signaling.
Biochemical and Physiological Effects:
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy and radiation therapy. N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has been well-tolerated in preclinical studies and has shown minimal toxicity.

Advantages and Limitations for Lab Experiments

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials. However, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has some limitations for lab experiments. It is a specific inhibitor of Aurora A kinase and may not be effective in cancers that do not overexpress Aurora A kinase. N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide may also have off-target effects that need to be carefully evaluated.

Future Directions

For N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide include evaluating its efficacy in combination with other cancer therapies, identifying biomarkers that can predict response to N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide, and developing more potent and selective Aurora A kinase inhibitors.

Synthesis Methods

The synthesis of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-fluoro-2-methylaniline with ethyl 2-bromoacetate to form ethyl 2-(5-fluoro-2-methylphenylamino)-2-oxoacetate. The second step involves the hydrolysis of the ethyl ester to form the corresponding carboxylic acid. The final step involves the coupling of the carboxylic acid with 4-aminobenzamide to form N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide.

Scientific Research Applications

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various types of cancer, including breast, lung, colon, and pancreatic cancer. N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit tumor growth by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11-7-8-13(17)9-14(11)19-15(20)10-18-16(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFBTHGRZHSNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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